イソベレラール

概要

説明

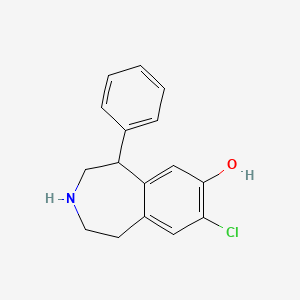

イソベレラル: は、特定の菌類、特にRussula属の菌類によって産生される揮発性セスキテルペンジアルデヒド化合物です。 その顕著な抗真菌活性により、農業および生物学的研究の対象となっています .

科学的研究の応用

Chemistry

- Isovelleral is studied for its unique chemical structure and reactivity, making it a valuable compound in organic synthesis research .

Biology

- It exhibits significant antifungal activity, making it a potential candidate for biological control agents against plant-pathogenic fungi .

Medicine

- Research into its antimicrobial properties suggests potential applications in developing new antifungal and antibacterial agents .

Industry

作用機序

イソベレラルは、菌類の分生子の発芽を阻害することで、その抗真菌効果を発揮します。 関与する正確な分子標的と経路は完全に解明されていませんが、菌類の細胞膜の完全性を破壊し、必須の細胞プロセスを阻害すると考えられています .

類似化合物の比較

類似化合物

ベレラル: 同様の抗真菌特性を持つ別のセスキテルペンジアルデヒド。

ラクタールフィン: 抗真菌活性を持つ関連化合物。

Muscodor albus揮発性成分: 2-フェニルエタノールやイソペンチルアセテートなどの抗真菌特性も示す化合物.

独自性: : イソベレラルは、非常に低濃度での強力な抗真菌活性と、燻蒸剤として作用することを可能にする揮発性という点でユニークです .

生化学分析

Biochemical Properties

Isovelleral plays a crucial role in biochemical reactions, particularly in its interaction with fungal pathogens. It has been identified as a major antifungal compound in the extracts of Russula species. Isovelleral interacts with conidial germination of phytopathogenic fungi such as Alternaria brassicicola, inhibiting their growth at very low vapor concentrations . The nature of these interactions involves the disruption of fungal cell membranes, leading to cell death.

Molecular Mechanism

The mechanism of action of isovelleral involves its binding interactions with fungal cell membranes. Isovelleral exerts its effects by integrating into the lipid bilayer of the cell membrane, causing increased permeability and subsequent leakage of cellular contents. This leads to the inhibition of conidial germination and fungal growth. Additionally, isovelleral may inhibit specific enzymes involved in fungal metabolism, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isovelleral have been observed to change over time. Isovelleral is relatively stable under controlled conditions, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that isovelleral can maintain its antifungal properties for extended periods, although its efficacy may diminish over time .

Dosage Effects in Animal Models

The effects of isovelleral vary with different dosages in animal models. At low doses, isovelleral exhibits significant antifungal activity without causing adverse effects. At higher doses, isovelleral may exhibit toxic effects, including damage to non-target cells and tissues. Threshold effects have been observed, where the antifungal activity of isovelleral increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Transport and Distribution

Isovelleral is transported and distributed within fungal cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of isovelleral within fungal cells are influenced by its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of isovelleral is primarily within the cell membrane, where it exerts its antifungal activity. Isovelleral may also localize to other cellular compartments, such as the cytoplasm, depending on its interactions with specific biomolecules. Targeting signals and post-translational modifications may direct isovelleral to specific compartments or organelles, influencing its activity and function .

準備方法

化学反応の分析

反応の種類

酸化: イソベレラルは酸化反応を起こし、アルデヒド基が変化することがあります。

還元: 還元反応により、アルデヒド基をアルコールに変換することができます。

置換: 置換反応は、二重結合またはアルデヒド基で起こり、さまざまな誘導体につながります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、求核剤。

主な生成物

酸化生成物: カルボン酸。

還元生成物: アルコール。

置換生成物: 使用した試薬に応じて、さまざまな置換誘導体。

科学研究の応用

化学

生物学

医学

産業

類似化合物との比較

Similar Compounds

Velleral: Another sesquiterpene dialdehyde with similar antifungal properties.

Lactarorufin: A related compound with antifungal activity.

Muscodor albus Volatiles: Compounds like 2-phenylethanol and isopentyl acetate, which also exhibit antifungal properties.

Uniqueness: : Isovelleral is unique due to its potent antifungal activity at very low concentrations and its volatile nature, which allows it to act as a fumigant .

特性

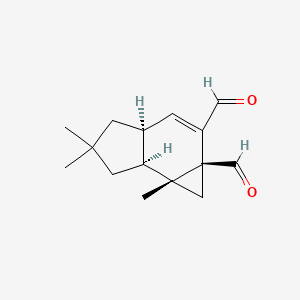

IUPAC Name |

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAESPGJOSQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-91-1 | |

| Record name | Isovelleral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

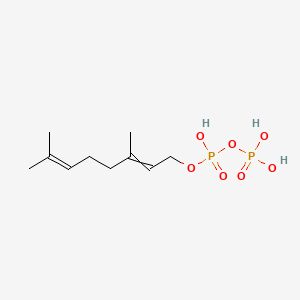

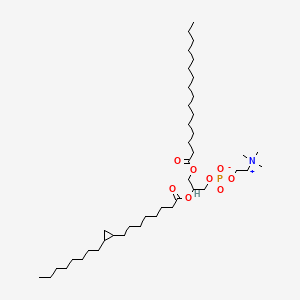

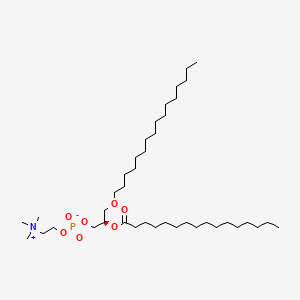

![4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B1218985.png)

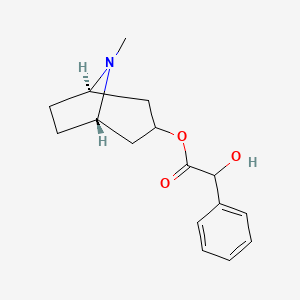

![Acetic acid [2-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] ester](/img/structure/B1218990.png)